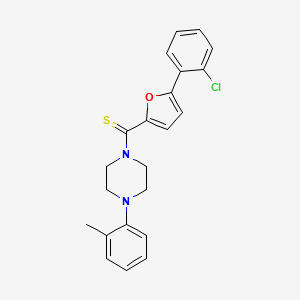

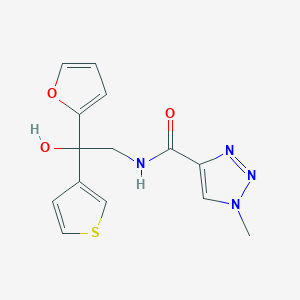

![molecular formula C18H16BrN3O2 B2551007 Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 941825-59-8](/img/structure/B2551007.png)

Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

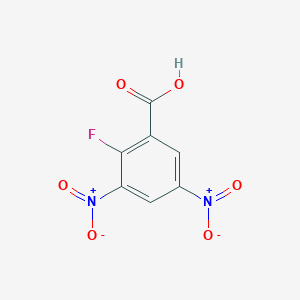

Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H16BrN3O2 and its molecular weight is 386.249. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal and Molecular Structure Studies

Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate, and related compounds have been studied for their crystal and molecular structures through single crystal X-ray diffraction. These studies highlight the potential of such compounds in understanding the stability and molecular interactions of chalcone derivatives, which are known for their diverse biological activities. The detailed analysis of crystal packing and intermolecular interactions provides insights into their reactivity and possible applications in material science and pharmaceuticals (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).

Neuroprotective Properties and Enzyme Inhibition

Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate derivatives, such as ITH4012, have shown to possess neuroprotective properties, reducing cell death induced by various stressors in cellular models. These compounds demonstrate an ability to elevate cytosolic calcium concentration, which could be related to their neuroprotective effects. Furthermore, they exhibit acetylcholinesterase-inhibiting activity, highlighting their potential as therapeutic agents for neurodegenerative diseases (Orozco, de los Ríos, Arias, León, García, Marco, Villarroya, & López, 2004).

Ligand Synthesis for Metal Complexes

The compound's structure serves as a basis for synthesizing ligands that are useful in the formation of metal complexes. These ligands, when anchored to semiconductor surfaces, facilitate lower energy electronic absorption, which is crucial for applications in photovoltaics and photocatalysis. The ability to directly synthesize bi- and tridentate ligands containing the naphthyridine moiety underscores the compound's versatility in materials science (Zong, Zhou, & Thummel, 2008).

Antibacterial Activity

Compounds structurally related to Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate have been explored for their antibacterial activity. Their ability to act against various bacterial strains makes them candidates for further biological study. The exploration of structure-activity relationships provides valuable insights into designing more effective antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds, including 1,8-naphthyridines, from Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate derivatives has been documented. These synthetic routes enable the production of compounds with potential applications in pharmaceuticals and organic electronics, showcasing the broad utility of the naphthyridine framework (Plisson & Chenault, 2001).

Mechanism of Action

Target of action

Compounds like “Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate” often target proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in cellular processes .

Mode of action

The compound may interact with its targets by binding to active sites or allosteric sites, causing changes in the target’s function. This can result in the activation or inhibition of the target, leading to changes in downstream cellular processes .

Biochemical pathways

The compound may affect various biochemical pathways depending on its specific targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can influence how well it is absorbed and distributed in the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific pH conditions .

Properties

IUPAC Name |

ethyl 4-(4-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2/c1-3-24-18(23)15-10-20-17-14(9-4-11(2)21-17)16(15)22-13-7-5-12(19)6-8-13/h4-10H,3H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLALWUBSVLPHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Br)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

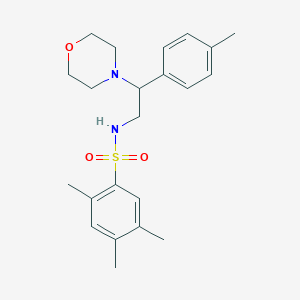

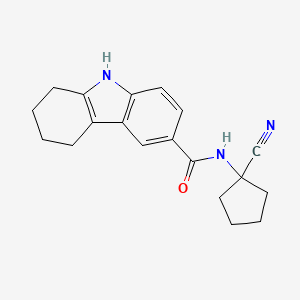

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)

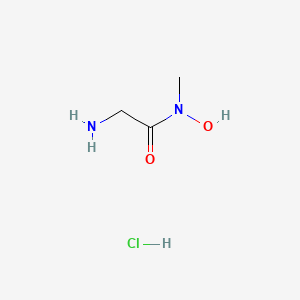

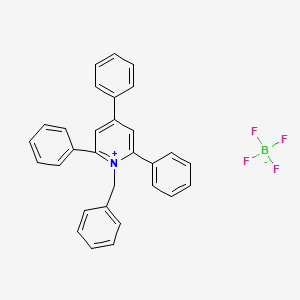

![3-(4-Methoxyphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B2550945.png)

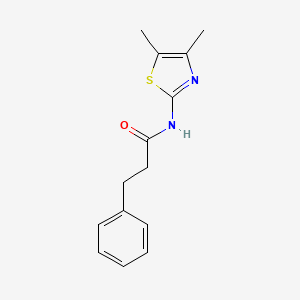

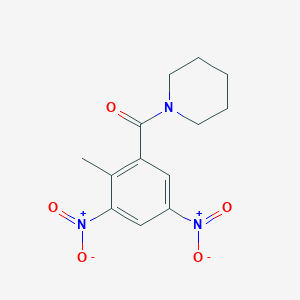

![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2550947.png)